4-(4-Formyl-3-nitrophenyl)benzoic acid

Vue d'ensemble

Description

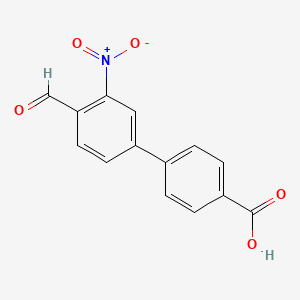

4-(4-Formyl-3-nitrophenyl)benzoic acid is an organic compound characterized by the presence of a formyl group and a nitro group attached to a benzene ring, which is further connected to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-3-nitrophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by formylation to add the formyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Formyl → Carboxylic Acid :

This reaction is typically performed under acidic conditions with potassium permanganate (KMnO₄), resulting in the conversion of the aldehyde to a carboxylic acid .

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or using reducing agents:

-

Nitro → Amine :

This reaction is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals .

Electrophilic Substitution Reactions

The electron-withdrawing nitro and formyl groups direct electrophilic substitution to specific positions on the aromatic rings:

Friedel-Crafts Alkylation

The nitro-substituted benzene ring undergoes alkylation at the meta position relative to the nitro group. For example:

This reaction is useful for introducing alkyl chains to enhance lipophilicity in drug design .

Condensation Reactions

The formyl group participates in hydrazone formation when reacted with hydrazines:

-

Hydrazone Formation :

These hydrazones are explored for antimicrobial activity, particularly against drug-resistant Staphylococcus aureus .

Data Table: Key Reactions and Conditions

Mechanistic Insights

-

Nitro Group Effects : The –NO₂ group deactivates the benzene ring, making electrophilic substitution challenging unless directed by strong catalysts like AlCl₃.

-

Formyl Reactivity : The aldehyde group’s polarity facilitates nucleophilic additions (e.g., hydrazones) and oxidations .

-

Carboxylic Acid Role : The –COOH group can undergo esterification or act as a hydrogen-bond donor in crystal engineering, though these reactions are less explored in the literature .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

4-(4-Formyl-3-nitrophenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to participate in various chemical reactions, such as:

- Oxidation : The formyl group can be oxidized to produce carboxylic acids.

- Reduction : The nitro group can be reduced to an amine.

- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other substituents.

These reactions make it a valuable compound for synthetic chemists looking to create novel materials or compounds with specific properties .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| N-Benzyl-N-phenyl derivative | S. aureus | 6.25 |

| N,N-Diphenyl derivative | B. subtilis | 3.125 |

| This compound | MRSA | 1.56 |

| Bischloro derivative | Drug-resistant S. aureus | 3.125 |

These compounds often exhibit bactericidal effects by disrupting bacterial cell membranes and inhibiting biofilm formation .

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Studies indicate that derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity. Notably, pathways like eIF4E inhibition have been identified as targets for cancer therapy, with this compound showing promise in suppressing tumor growth .

Industrial Applications

Material Science

In industry, this compound is utilized in the production of advanced materials, including specialty chemicals and polymers. Its unique chemical properties allow it to be incorporated into various polymer matrices, enhancing their functionality and performance characteristics.

Dyes and Pigments

The compound's structural features also lend themselves to applications in dye and pigment production, where its ability to undergo chemical modifications can lead to the development of new colorants with desirable properties .

Case Studies

- Synthesis of Antimicrobial Agents : A study explored the synthesis of various derivatives based on this compound, leading to compounds with enhanced antimicrobial properties against resistant bacterial strains.

- Anticancer Research : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific cancer cell lines, suggesting further investigation into their mechanisms and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 4-(4-Formyl-3-nitrophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Formylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobenzoic acid: Lacks the formyl group, limiting its applications in formylation reactions.

4-(4-Formyl-3-phenyl)benzoic acid: Similar structure but with a phenyl group instead of a nitro group, affecting its chemical properties and reactivity.

Uniqueness

4-(4-Formyl-3-nitrophenyl)benzoic acid is unique due to the presence of both formyl and nitro groups, which confer distinct reactivity patterns and potential applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Activité Biologique

4-(4-Formyl-3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrophenyl group and a benzoic acid moiety, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research Findings:

-

Antibacterial Properties:

- Studies have shown that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against these pathogens .

- The introduction of electron-withdrawing groups (like nitro) significantly enhances the antibacterial potency compared to their unsubstituted counterparts.

-

Mechanism of Action:

- The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The presence of the nitro group is crucial for this activity, as it can participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Study 1: Synthesis and Antimicrobial Evaluation

A recent study synthesized various hydrazone derivatives from this compound and tested their antimicrobial efficacy. Among the synthesized compounds, several showed significant activity against drug-resistant strains of S. aureus. Notably, a bischloro derivative exhibited an MIC value of 3.125 µg/mL, indicating its potential as a lead compound in antibiotic development .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of substituted benzoic acids derived from this compound. The study highlighted that compounds with halogen substitutions on the phenyl ring displayed enhanced antimicrobial properties compared to those without substitutions. This suggests that specific modifications can lead to improved bioactivity, providing insights for future drug design .

Data Table: Biological Activity Summary

| Compound | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 3.125 | Staphylococcus aureus | Antibacterial |

| Bischloro derivative | 3.125 | Bacillus subtilis | Antibacterial |

| Fluoro-substituted derivative | 6.25 | A. baumannii | Antibacterial |

Pharmacological Implications

The findings regarding the biological activity of this compound suggest its potential application in developing new antimicrobial agents, particularly against resistant bacterial strains. The ability to modify its structure while retaining or enhancing biological activity opens avenues for further research into its pharmacological applications.

Propriétés

IUPAC Name |

4-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-8-12-6-5-11(7-13(12)15(19)20)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKPAPODVYRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601211557 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-56-6 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601211557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.